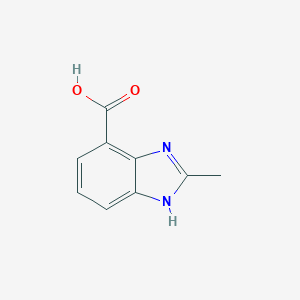

2-methyl-1H-benzimidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-10-7-4-2-3-6(9(12)13)8(7)11-5/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUZVFVJPPDROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442369 | |

| Record name | 2-Methyl-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188106-94-7 | |

| Record name | 2-Methyl-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H-1,3-benzodiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-methyl-1H-benzimidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents. Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with a range of biological targets. Derivatives of benzimidazole have demonstrated a broad spectrum of therapeutic activities, including antiulcer, anthelmintic, antiviral, and anticancer properties. The compound 2-methyl-1H-benzimidazole-4-carboxylic acid is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of the synthesis of this important intermediate, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization.

Core Synthetic Strategy: The Phillips-Ladenburg Condensation

The most direct and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This reaction involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid or its functional equivalent, such as an anhydride or ester.[1][2] For the synthesis of this compound, the logical precursors are 2,3-diaminobenzoic acid and a source of an acetyl group, typically acetic acid or acetic anhydride.

The reaction proceeds through a two-step mechanism. Initially, one of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the carboxylic acid (or its activated form) to form an N-acyl intermediate. Subsequent intramolecular cyclization, driven by the proximity of the second amino group, leads to a dihydro-benzimidazole intermediate. Dehydration of this intermediate then yields the aromatic benzimidazole ring system. The presence of an acid catalyst facilitates both the initial acylation and the final dehydration step.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the synthesis of this compound from 2,3-diaminobenzoic acid and acetic anhydride. Acetic anhydride serves as both the acetylating agent and a dehydrating agent, driving the reaction to completion.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| 2,3-Diaminobenzoic acid | C₇H₈N₂O₂ | 152.15 |

| Acetic anhydride | (CH₃CO)₂O | 102.09 |

| Acetic acid, glacial | CH₃COOH | 60.05 |

| Hydrochloric acid (HCl) | HCl | 36.46 |

| Sodium hydroxide (NaOH) | NaOH | 40.00 |

| Activated carbon | C | 12.01 |

| Ethanol | C₂H₅OH | 46.07 |

| Water, deionized | H₂O | 18.02 |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diaminobenzoic acid (5.0 g, 32.8 mmol).

-

Reagent Addition: To the flask, add glacial acetic acid (20 mL) followed by the slow, dropwise addition of acetic anhydride (4.0 mL, 42.7 mmol) while stirring.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 120-130 °C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

-

Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The crude product will precipitate out of solution.

-

Neutralization: Carefully neutralize the acidic solution by the dropwise addition of a 10% aqueous sodium hydroxide solution until a pH of approximately 6-7 is reached. This will ensure the complete precipitation of the carboxylic acid product.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 20 mL) to remove any residual salts and acetic acid.

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Purification

The crude this compound can be purified by recrystallization.

-

Solvent Selection: A suitable solvent system for recrystallization is an ethanol-water mixture.

-

Recrystallization Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a few minutes before hot filtration to remove the carbon. To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven at 60-70 °C.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by various spectroscopic methods.

Expected Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.5-13.5 (br s, 1H, -COOH)

-

δ 12.3 (s, 1H, -NH)

-

δ 7.8-7.9 (d, 1H, Ar-H)

-

δ 7.6-7.7 (d, 1H, Ar-H)

-

δ 7.2-7.3 (t, 1H, Ar-H)

-

δ 2.5 (s, 3H, -CH₃)

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 168.0 (-COOH)

-

δ 152.0 (C=N)

-

δ 143.0 (Ar-C)

-

δ 135.0 (Ar-C)

-

δ 125.0 (Ar-CH)

-

δ 123.0 (Ar-C)

-

δ 118.0 (Ar-CH)

-

δ 112.0 (Ar-CH)

-

δ 14.0 (-CH₃)

-

-

FT-IR (KBr, cm⁻¹):

-

3400-2500 (broad, O-H and N-H stretching)

-

1680-1700 (C=O stretching of carboxylic acid)

-

1620-1630 (C=N stretching of imidazole)

-

1500-1600 (C=C aromatic stretching)

-

Troubleshooting and Optimization

| Problem | Possible Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure efficient mixing. |

| Loss of product during work-up. | Ensure complete precipitation by adjusting the pH carefully. Avoid excessive washing. | |

| Impure Product | Presence of starting materials. | Monitor the reaction by TLC to ensure completion. |

| Formation of side products. | Control the reaction temperature carefully. Purify the product thoroughly by recrystallization. | |

| Dark-colored product | Oxidation of diamine starting material. | Consider running the reaction under an inert atmosphere (e.g., nitrogen). Use purified starting materials. |

Visualizing the Synthesis

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Simplified reaction mechanism for the formation of the benzimidazole ring.

Conclusion

The synthesis of this compound via the Phillips-Ladenburg condensation of 2,3-diaminobenzoic acid and acetic anhydride is a robust and efficient method. This guide provides a detailed, field-proven protocol that can be readily implemented in a laboratory setting. By understanding the underlying chemical principles and following the outlined procedures for reaction, purification, and characterization, researchers can confidently produce this valuable building block for the development of novel therapeutic agents.

References

- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12.

- BenchChem. (2025). Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol. Retrieved from [A relevant BenchChem URL, if available, would be placed here]

- Kadhim, M. A., & Al-Adily, M. J. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136.

- Royal Society of Chemistry. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4, 12345-12352.

-

SpectraBase. (n.d.). 2-Methyl-1H-benzimidazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

- MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(5), 1587.

- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [A relevant CoLab URL, if available, would be placed here]

- ResearchGate. (2023). Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. Retrieved from [A relevant ResearchGate URL, if available, would be placed here]

- DergiPark. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Journal of the Faculty of Pharmacy of Ankara University, 47(2), 436-448.

- Google Patents. (2015). WO2015005615A1 - Method for preparation of benzimidazole derivatives.

- Royal Society of Chemistry. (2018).

-

Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]

- National Center for Biotechnology Information. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Molecules, 28(21), 7268.

- ResearchGate. (2007). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. Journal of Chemical Research, 2007(11), 641-643.

- ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Retrieved from [A relevant ResearchGate URL, if available, would be placed here]

- Google Patents. (2016). CN105418442A - Synthesis method of 2,4-diaminobenzoic acid.

- Royal Society of Chemistry. (2019). Electronic Supplementary Information. Retrieved from [A relevant RSC URL, if available, would be placed here]

- Who we serve. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Tem. Retrieved from [A relevant URL, if available, would be placed here]

Sources

2-methyl-1H-benzimidazole-4-carboxylic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-methyl-1H-benzimidazole-4-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

Benzimidazoles represent a cornerstone in the field of medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their versatile biological activities, including anticancer, antiviral, and anti-inflammatory properties, stem from their ability to interact with various biopolymers.[1] The precise substitution pattern on the benzimidazole scaffold is critical to its therapeutic efficacy and safety profile. Consequently, the unambiguous structural elucidation of novel benzimidazole derivatives is a paramount step in the drug discovery and development pipeline.

This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical logic required for the structural determination of a specific, functionally important derivative: this compound. This document moves beyond a simple recitation of procedures; it delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative is structured to ensure that each analytical step is part of a self-validating workflow, reinforcing the integrity and trustworthiness of the final structural assignment.

I. The Synthetic Pathway: A Foundation for Elucidation

The logical starting point for any structure elucidation is a clear understanding of the synthetic route employed. The most common and reliable method for synthesizing 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative.[2][3] For our target molecule, this compound, the synthesis involves the reaction of 3,4-diaminobenzoic acid with acetic acid, typically in the presence of a strong acid catalyst like hydrochloric acid to facilitate the cyclization.

Understanding this synthesis is crucial as it allows the analytical scientist to form a primary hypothesis about the product's structure. The expected product is a benzimidazole ring with a methyl group at the 2-position and a carboxylic acid group at the 4-position. The subsequent analytical work is designed to rigorously test and confirm this hypothesis.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask, place equimolar amounts of 3,4-diaminobenzoic acid and glacial acetic acid.

-

Acidic Medium: Add a suitable volume of 4N hydrochloric acid to the flask.

-

Reflux: Heat the mixture under reflux for approximately 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

-

Neutralization & Precipitation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the solution with a base (e.g., sodium carbonate solution) to a pH of approximately 7. The crude product will precipitate out of the solution.

-

Isolation & Purification: Filter the precipitated solid, wash it with cold water to remove any inorganic impurities, and then dry it.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product of high purity.

Visualization: Synthetic Workflow

Caption: A typical workflow for the synthesis of the target compound.

II. The Elucidation Workflow: A Multi-Technique Approach

The definitive confirmation of the molecular structure of this compound requires a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The core techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Visualization: Structure Elucidation Workflow

Caption: The synergistic workflow for definitive structure confirmation.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential, with 2D NMR techniques providing definitive assignments.[5]

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For our target molecule, we expect distinct signals for the methyl protons, the aromatic protons on the benzene ring, the N-H proton of the imidazole ring, and the acidic proton of the carboxylic acid.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This technique is crucial for confirming the carbon skeleton of the benzimidazole core and the presence of the methyl and carboxyl carbons.

Data Presentation: Predicted NMR Chemical Shifts

The following tables summarize the predicted chemical shifts for this compound, based on data from similar structures and established principles of NMR interpretation.[6][7][8]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5-13.0 | broad singlet | 1H | COOH |

| ~12.4 | broad singlet | 1H | N-H |

| ~7.8 | doublet | 1H | Ar-H (H5) |

| ~7.6 | doublet | 1H | Ar-H (H7) |

| ~7.3 | triplet | 1H | Ar-H (H6) |

| ~2.5 | singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | C=O (Carboxylic Acid) |

| ~152.5 | C2 (N-C-N) |

| ~143.0 | C7a |

| ~136.0 | C3a |

| ~130.0 | C4 |

| ~124.0 | C6 |

| ~120.0 | C5 |

| ~112.0 | C7 |

| ~14.5 | -CH₃ |

Experimental Protocol: NMR Analysis

-

Sample Preparation: a. Weigh approximately 5-10 mg of the purified solid sample.[7] b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for dissolving both the N-H and COOH protons) in a clean vial.[7] c. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[7]

-

¹H NMR Acquisition: a. Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[7]

-

¹³C NMR Acquisition: a. Use a proton-decoupled pulse sequence. b. Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.[7]

-

Data Processing: a. Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak. b. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition with high accuracy, allowing for the unambiguous determination of the molecular formula.

For this compound (C₉H₈N₂O₂), the expected exact mass is 176.0586 g/mol . Electrospray ionization (ESI) is a suitable soft ionization technique that would likely show a prominent protonated molecular ion peak [M+H]⁺ at m/z 177.0664.

Data Presentation: Predicted Mass Spectrometry Data

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion Type | Ionization Mode | Calculated m/z |

| [M+H]⁺ | ESI (+) | 177.0664 |

| [M-H]⁻ | ESI (-) | 175.0513 |

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: a. Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[7]

-

Instrument Setup: a. Calibrate the mass spectrometer using a known standard. b. Set the ionization source parameters (e.g., ESI voltage, nebulizer gas flow, drying gas temperature) to optimal values.

-

Data Acquisition: a. Infuse the sample solution into the mass spectrometer. b. Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

V. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.[9]

For our target molecule, the key characteristic absorptions will be from the O-H and C=O stretches of the carboxylic acid, the N-H stretch of the imidazole ring, C-H stretches (both aromatic and aliphatic), and the C=C/C=N stretches associated with the benzimidazole ring system.[10]

Data Presentation: Expected IR Absorption Bands

Table 4: Characteristic IR Absorption Frequencies (KBr Pellet)

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3200-3600 | N-H stretch | Imidazole N-H |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid O-H |

| ~2960 | C-H stretch | Methyl C-H |

| ~1700 | C=O stretch | Carboxylic Acid C=O |

| 1600-1650 | C=C / C=N stretches | Aromatic/Imidazole Ring |

| ~1280 | C-N stretch | Imidazole Ring |

Experimental Protocol: FTIR Analysis

-

Sample Preparation (KBr Pellet): a. Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder in a mortar. b. Grind the mixture thoroughly to a fine powder. c. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: a. Place the KBr pellet in the sample holder of the FTIR spectrometer. b. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

VI. Conclusion: Synthesizing the Evidence

The structural elucidation of this compound is a process of logical deduction, built upon a foundation of high-quality analytical data.

-

Mass Spectrometry establishes the correct molecular formula (C₉H₈N₂O₂).

-

Infrared Spectroscopy confirms the presence of key functional groups: a carboxylic acid (O-H and C=O stretches), an N-H group, and an aromatic system.

-

¹³C NMR Spectroscopy verifies the carbon skeleton, showing nine distinct carbon environments, including a carboxyl carbon, a methyl carbon, and carbons consistent with the benzimidazole ring.

-

¹H NMR Spectroscopy provides the final, detailed picture, confirming the connectivity. It shows the relative number of protons and their adjacencies, such as the characteristic pattern of the three protons on the substituted benzene ring and the isolated methyl singlet.

By integrating the data from these orthogonal techniques, a scientist can confidently and definitively confirm the structure of this compound, a critical step in advancing its potential development as a therapeutic agent.

References

-

Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

-

Yorulmaz, A., et al. (2018). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Marmara Pharmaceutical Journal. [Link]

-

Al-Juboori, A. A. H. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Royal Society of Chemistry. [Link]

-

Reddy, B. A. (2009). Synthesis, Characterization and Structural elucidation of some di-substituted 2-(a-hydroxy benzyl) Bezimidazole derivatives. Journal of Biomedical Science and Research. [Link]

-

Reddy, B. A. (2009). Synthesis, Characterization and Structural elucidation of some di-substituted 2-(α-hydroxy benzyl) Bezimidazole derivatives. Academia.edu. [Link]

-

International Journal of Advance Research, Innovative Ideas and Education. (n.d.). Review On Synthesis Of Benzimidazole From O-phenyldiamine. IJARIIE. [Link]

-

ResearchGate. (n.d.). Preparation of benzimidazole derivatives. ResearchGate. [Link]

-

Roda, G., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules. [Link]

-

Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]

-

SpectraBase. (n.d.). 2-Methyl-1H-benzimidazole. SpectraBase. [Link]

-

Al-Juboori, A. A. H. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. [Link]

-

ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. [Link]

-

El-Massaoudi, M., et al. (2013). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. [Link]

Sources

- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijariie.com [ijariie.com]

- 4. banglajol.info [banglajol.info]

- 5. Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 9. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-1H-benzimidazole-4-carboxylic acid

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer effects[1][2][3]. The versatility of the benzimidazole ring system, particularly its capacity for substitution, allows for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on a specific, yet underexplored derivative: 2-methyl-1H-benzimidazole-4-carboxylic acid .

The strategic placement of a methyl group at the 2-position and a carboxylic acid at the 4-position introduces a unique combination of lipophilic and acidic functionalities. These features are anticipated to significantly influence the compound's solubility, membrane permeability, and potential interactions with biological targets. For drug development professionals, a thorough understanding of these physicochemical properties is paramount for predicting a molecule's pharmacokinetic and pharmacodynamic behavior.

Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide adopts a predictive and methodological approach. Grounded in established chemical principles and data from closely related analogues, we provide a comprehensive framework for the synthesis, characterization, and evaluation of this compound. This document is designed to serve as a practical and authoritative resource for researchers aiming to explore the therapeutic potential of this promising compound.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any potential drug candidate is to establish its core physicochemical parameters. These properties govern a molecule's behavior from formulation to its interaction with biological systems.

Molecular Formula: C₉H₈N₂O₂ Molecular Weight: 176.17 g/mol IUPAC Name: this compound

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound. These values are estimated based on the known properties of structurally related compounds, such as 2-methylbenzimidazole and other benzimidazole carboxylic acids, and established chemical principles.

| Property | Predicted Value | Rationale and Key Considerations |

| Melting Point (°C) | > 300 (with decomposition) | The presence of both a hydrogen-bond donating (imidazole N-H, carboxylic acid O-H) and accepting (imidazole N, carbonyl O) groups, combined with a rigid ring structure, suggests strong intermolecular hydrogen bonding and crystal lattice energy, leading to a high melting point. Similar benzimidazole carboxylic acids exhibit high melting points[4]. |

| pKa | pKa₁: ~3.5-4.5 (Carboxylic Acid)pKa₂: ~5.0-6.0 (Benzimidazole) | The carboxylic acid pKa is expected to be in the typical range for aromatic carboxylic acids. The benzimidazole moiety is basic; the pKa of the parent 2-methylbenzimidazole is approximately 6.2[5]. The electron-withdrawing nature of the adjacent carboxylic acid group is expected to slightly decrease the basicity of the imidazole ring, lowering its pKa. |

| logP (Octanol/Water) | 1.0 - 1.5 | The parent 2-methylbenzimidazole has a logP of ~1.4. The introduction of the polar carboxylic acid group will decrease the lipophilicity. However, at a pH below its pKa, the neutral form will still possess moderate lipophilicity. |

| Aqueous Solubility | pH-dependent | Solubility will be low in acidic pH (below pKa of the carboxyl group) where the molecule is neutral. As the pH increases above the carboxylic acid pKa, the molecule will deprotonate to form the more soluble carboxylate salt, significantly increasing its aqueous solubility. |

Synthesis of this compound

The most direct and widely adopted method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions[6]. For the target molecule, 2,3-diaminobenzoic acid serves as the ideal starting material.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound via the condensation of 2,3-diaminobenzoic acid with acetic acid.

Materials:

-

2,3-Diaminobenzoic acid (CAS: 603-81-6)

-

Glacial Acetic Acid

-

4M Hydrochloric Acid

-

10% Sodium Hydroxide solution

-

Deionized Water

-

Ethanol

-

Activated Carbon

-

Round-bottom flask (250 mL) with reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 2,3-diaminobenzoic acid (10.0 g, 0.066 mol) and 4M hydrochloric acid (100 mL).

-

Addition of Acetic Acid: To the stirred suspension, add glacial acetic acid (4.0 g, 0.067 mol).

-

Condensation Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a gentle reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating in an acidic medium facilitates the condensation reaction. The initial step is the formation of an amide bond between one of the amino groups and the carboxylic acid, followed by intramolecular cyclization and dehydration to form the imidazole ring.

-

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath.

-

Neutralization: Slowly add 10% sodium hydroxide solution to the cooled mixture with vigorous stirring until the pH is adjusted to approximately 6-7. The product will precipitate out of the solution.

-

Trustworthiness: Careful, slow neutralization is critical. This brings the product to its isoelectric point, minimizing its solubility and maximizing the yield of the crude precipitate.

-

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 50 mL) to remove any residual salts.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If the solution is colored, add a small amount of activated carbon and heat for a further 10 minutes. Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Spectroscopic and Structural Characterization

Unambiguous characterization of the synthesized molecule is essential. The following are predicted spectroscopic data to aid in structural confirmation.

Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.5-13.5 (br s, 1H, COOH), δ ~12.0 (br s, 1H, N-H), δ ~7.5-7.8 (m, 3H, Ar-H), δ ~2.5 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~168.0 (C=O), δ ~152.0 (C2), δ ~142.0, 135.0 (quaternary Ar-C), δ ~125.0, 120.0, 115.0 (Ar-CH), δ ~14.0 (CH₃) |

| FT-IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch), ~3100 (N-H stretch), ~2950 (C-H stretch), ~1700 (C=O stretch), ~1620 (C=N stretch), ~1450 (C=C stretch) |

| Mass Spec. (ESI+) | m/z = 177.06 [M+H]⁺ |

Rationale for Predictions: The predicted NMR shifts are based on data for 2-methylbenzimidazole and the known effects of a carboxylic acid substituent on an aromatic ring[4][6][7][8][9]. The IR data reflects the characteristic vibrational frequencies of the functional groups present[6].

Experimental Determination of Physicochemical Properties

The following section details standardized, self-validating protocols for the experimental determination of the key physicochemical properties.

Workflow for Physicochemical Characterization

Caption: Workflow for experimental physicochemical profiling.

Protocol 1: pKa Determination by Potentiometric Titration

Principle: This method determines the pKa by measuring the pH of a solution of the compound as a titrant of known concentration is added. The pKa is the pH at which the acidic/basic group is half-ionized[10][11][12][13].

Methodology:

-

Calibration: Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0)[10].

-

Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. If solubility is low, a co-solvent like methanol can be used, but the pKa will be an apparent pKa (pKaapp).

-

Titration Setup: Place 20 mL of the sample solution in a jacketed beaker maintained at 25 °C. Purge with nitrogen to remove dissolved CO₂.

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05 mL) and recording the pH after each addition, ensuring the reading is stable[12].

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first inflection point relates to the deprotonation of the carboxylic acid, and the second (if titrating from a low pH) to the deprotonation of the protonated benzimidazole.

Protocol 2: LogP Determination by Shake-Flask Method

Principle: The "shake-flask" method is the gold standard for logP determination. It measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, at equilibrium[14][15][16][17][18].

Methodology:

-

Phase Pre-saturation: Shake equal volumes of n-octanol and pH 7.4 phosphate-buffered saline (PBS) for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (PBS). The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a screw-cap tube.

-

Equilibration: Shake the tube for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as: logP = log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Protocol 3: Aqueous Solubility Determination

Principle: The equilibrium solubility is determined by adding an excess of the solid compound to water, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound[5][19][20][21].

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot from the supernatant, being cautious not to disturb the solid pellet. Filter the supernatant through a 0.22 µm filter.

-

Quantification: Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Data Reporting: Report the solubility in mg/mL or µM at each specific pH.

Relevance in Drug Development and Potential Applications

The benzimidazole core is a privileged scaffold in drug discovery, and the addition of a carboxylic acid group opens up several therapeutic possibilities. Carboxylic acids can act as bioisosteres for other functional groups, participate in crucial hydrogen bonding interactions with target proteins, and improve the pharmacokinetic profile of a drug candidate.

Potential Therapeutic Areas:

-

Antiproliferative Agents: Benzimidazole derivatives, including those with carboxylic acid moieties, have shown promising antiproliferative activity against various cancer cell lines. The carboxylic acid group could potentially interact with key residues in the active sites of kinases or other cancer-related enzymes[22].

-

Serotonin Receptor Antagonists: Benzimidazole-4-carboxylic acid derivatives have been identified as potent and selective 5-HT₄ receptor antagonists, suggesting potential applications in gastrointestinal disorders and cognitive enhancers[23].

-

Antimicrobial Agents: The benzimidazole scaffold is known for its broad-spectrum antimicrobial activity. The specific substitution pattern of the target molecule could lead to novel mechanisms of action against bacteria or fungi[1][24].

-

Antiviral Agents: Certain benzimidazole derivatives are effective antiviral agents. The carboxylic acid functionality could enhance binding to viral enzymes or proteins.

The physicochemical properties detailed in this guide are critical for advancing this molecule through the drug discovery pipeline. For instance, the pH-dependent solubility will be a key consideration in developing an oral formulation, while the pKa and logP values will be essential inputs for computational models that predict absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

While direct experimental data for this compound is sparse, this technical guide provides a robust framework for its synthesis and characterization based on established scientific principles and data from analogous compounds. The predicted physicochemical properties, coupled with detailed, standardized experimental protocols, offer researchers a clear path forward for investigating this molecule. The unique combination of the proven benzimidazole scaffold with a strategically placed carboxylic acid group makes this compound a compelling candidate for further exploration in various therapeutic areas, particularly in oncology and infectious diseases. This guide serves as a foundational resource to enable and accelerate such research endeavors.

References

-

Protocols.io. (2024). LogP / LogD shake-flask method. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

López-Rodríguez, M. L., et al. (2000). Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry, 8(1), 137-147. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

Analytical Chemistry. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

ResearchGate. (n.d.). Diverse biological activities of benzimidazole derivatives. [Link]

-

International Science Community Association. (2021). Biological activities of benzimidazole derivatives: A review. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

ResearchGate. (2024). LogP / LogD shake-flask method v1. [Link]

-

PMC - NIH. (n.d.). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

ResearchGate. (2020). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

YouTube. (2021). Solubility test/ Organic lab. [Link]

-

The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

-

PMC - NIH. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. [Link]

-

SpectraBase. (n.d.). 2-Methyl-1H-benzimidazole - Optional[13C NMR] - Chemical Shifts. [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]

-

PubMed Central. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

-

Arabian Journal of Chemistry. (n.d.). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

-

ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. [Link]

-

CAS Common Chemistry. (n.d.). 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid. [Link]

-

Pharmaffiliates. (n.d.). 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid. [Link]

-

PMC - NIH. (n.d.). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. [Link]

-

MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. [Link]

-

METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). (n.d.). [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. [Link]

-

ResearchGate. (n.d.). 1 H-13 C NMR Spectrum of 4-((3,5-di(1H-benzimidazol-2-yl)phenylimino)methyl)benzoic acid (BIM-PMBA). [Link]

-

ResearchGate. (n.d.). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]

-

PubChem. (n.d.). 2,3-Diaminobenzoic acid. [Link]

-

Chemistry LibreTexts. (2025). 25.18: Condensation Reactions. [Link]

-

YouTube. (2024). Decarboxylation of all six possible forms of diaminobenzoic acids.... [Link]

-

MDPI. (n.d.). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. [Link]

-

FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (n.d.). [Link]

Sources

- 1. isca.me [isca.me]

- 2. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 5. scribd.com [scribd.com]

- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 7. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. enamine.net [enamine.net]

- 18. researchgate.net [researchgate.net]

- 19. www1.udel.edu [www1.udel.edu]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 22. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

spectroscopic analysis of 2-methyl-1H-benzimidazole-4-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 2-methyl-1H-benzimidazole-4-carboxylic acid

Preamble: Navigating a Data-Scarce Landscape

The structural elucidation of novel or sparsely documented compounds is a cornerstone of chemical and pharmaceutical research. This compound, a substituted derivative of the medicinally significant benzimidazole scaffold, represents a molecule of high interest yet limited published spectroscopic data. This guide is crafted to bridge that gap. By leveraging established principles of spectroscopy and drawing upon validated data from structurally analogous compounds, we present a robust, predictive framework for the comprehensive spectroscopic analysis of this target molecule. Every protocol and interpretation herein is designed to be a self-validating system, grounded in first principles and supported by authoritative references.

Molecular Architecture: The Foundation for Spectroscopic Interpretation

Before delving into instrumental analysis, a clear understanding of the molecular structure is paramount. This compound comprises three key regions, each with distinct spectroscopic signatures:

-

The Benzimidazole Core: A fused bicyclic system containing a benzene ring and an imidazole ring. This rigid, aromatic structure is the primary chromophore and provides a characteristic fingerprint in NMR and UV-Vis spectroscopy.

-

The 2-Methyl Group: An aliphatic substituent on the imidazole ring (C2 position). Its protons and carbon atom will give rise to distinct, easily identifiable signals in NMR spectroscopy.

-

The 4-Carboxylic Acid Group: A carboxyl substituent on the benzene ring. This group introduces highly characteristic signals in both IR (O-H and C=O stretching) and NMR (a deshielded acidic proton) and serves as a key fragmentation site in mass spectrometry.

This trifecta of functional regions dictates the analytical strategy, allowing for a synergistic approach where data from multiple techniques are used to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy

2.1.1 Causality of Experimental Choices The choice of a deuterated polar solvent like DMSO-d₆ is critical. It readily dissolves the polar carboxylic acid and, importantly, its residual water peak does not obscure key aromatic signals. Furthermore, the acidic protons of both the carboxylic acid and the imidazole N-H are more likely to be observed as distinct, albeit sometimes broad, signals in DMSO-d₆, as it is less prone to rapid proton exchange compared to solvents like D₂O or CD₃OD.

2.1.2 Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean NMR tube. Ensure complete dissolution, using gentle sonication if necessary.

-

Instrument Setup: The analysis should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly in the aromatic region.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve high homogeneity.

-

Acquire the spectrum with a spectral width of approximately 15 ppm.

-

Use a standard 30-degree pulse and a relaxation delay of 2 seconds.

-

Co-add 16-32 scans to achieve an excellent signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis to the residual DMSO peak at δ 2.50 ppm.

2.1.3 Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis of the title compound.

2.1.4 Predicted ¹H NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Supporting Evidence |

| ~13.0 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange. |

| ~12.5 | Broad Singlet | 1H | N-H | The imidazole N-H proton signal is concentration-dependent and broad. Its presence confirms the N-H tautomer.[1] |

| ~7.8-8.0 | Multiplet | 2H | Ar-H | Aromatic protons ortho to the carboxylic acid group are expected to be deshielded due to its electron-withdrawing nature. |

| ~7.4-7.6 | Multiplet | 1H | Ar-H | Remaining aromatic proton on the benzene ring. The exact shifts and coupling patterns will confirm the 4-substitution.[2][3][4] |

| ~2.6 | Singlet | 3H | -CH₃ | The methyl group attached to the sp²-hybridized C2 of the imidazole ring typically appears as a sharp singlet in this region.[3][5][6] |

Carbon (¹³C) NMR Spectroscopy

2.2.1 Causality of Experimental Choices A proton-decoupled experiment is standard for ¹³C NMR as it simplifies the spectrum to single lines for each unique carbon atom, enhancing the signal-to-noise ratio. A longer relaxation delay (5 seconds) is chosen to ensure that quaternary carbons, which have longer relaxation times, are properly quantified.

2.2.2 Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Use a broadband probe on a ≥100 MHz (for ¹³C) spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to ~220 ppm.

-

Use a relaxation delay of 5 seconds.

-

Acquire a significant number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.

2.2.3 Predicted ¹³C NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Supporting Evidence |

| ~168 | C=O | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield. |

| ~152 | C2 (N-C-N) | The carbon atom flanked by two nitrogen atoms in the imidazole ring is characteristically downfield.[7][8] |

| ~143, ~135 | C3a, C7a | Quaternary carbons at the ring junction of the benzimidazole system.[7][8] |

| ~120-130 | Aromatic CH | Aromatic carbons bearing protons. The specific substitution pattern will influence their exact shifts. |

| ~110-120 | Aromatic C-COOH, C-N | Quaternary aromatic carbons attached to the carboxylic acid and at the ring fusion. |

| ~14 | -CH₃ | The aliphatic methyl carbon appears significantly upfield.[7][8] |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy excels at identifying the key functional groups within a molecule by probing their characteristic vibrational frequencies.

3.1 Causality of Experimental Choices The Attenuated Total Reflectance (ATR) method is chosen for its simplicity, speed, and minimal sample preparation. It avoids the need for preparing KBr pellets, which can be hygroscopic and introduce water-related artifacts that could interfere with the crucial O-H stretching region.

3.2 Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

Data Acquisition:

-

Firmly press the sample against the crystal using the instrument's pressure clamp.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 32-64 scans to obtain a high-quality spectrum.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

3.3 Workflow for FT-IR Analysis

Caption: Workflow for FT-IR analysis using an ATR accessory.

3.4 Predicted FT-IR Data and Interpretation

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale & Supporting Evidence |

| 3200-2500 (very broad) | O-H stretch | Carboxylic Acid | The O-H stretch of a carboxylic acid is exceptionally broad due to strong intermolecular hydrogen bonding.[9] |

| ~3100-3000 | N-H stretch | Imidazole | The N-H stretch of the imidazole ring is a medium, broad peak, often overlapping with the O-H band.[2][3][10] |

| ~3050 | C-H stretch | Aromatic | Characteristic stretching vibrations for C-H bonds on the benzene ring. |

| ~2960 | C-H stretch | Aliphatic (-CH₃) | Stretching vibration for the methyl group C-H bonds.[5][11] |

| ~1700 | C=O stretch | Carboxylic Acid | A very strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. |

| ~1620, ~1450 | C=C, C=N stretch | Ring Vibrations | Skeletal vibrations from the aromatic and imidazole rings.[5][11] |

| ~1300 | C-N stretch | Imidazole | Stretching vibration of the carbon-nitrogen bonds within the imidazole ring.[5][11] |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, corroborates the molecular structure.

4.1 Causality of Experimental Choices Electrospray Ionization (ESI) is an ideal "soft" ionization technique for this molecule. It is well-suited for polar, moderately sized molecules containing acidic protons, minimizing fragmentation and ensuring the prominent observation of the protonated molecular ion [M+H]⁺, which directly confirms the molecular weight.

4.2 Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to enable accurate mass measurement for molecular formula determination.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Obtain a full scan spectrum from m/z 50 to 500.

-

-

Data Analysis: Identify the base peak and the molecular ion peak. Compare the measured exact mass of the molecular ion to the theoretical mass to confirm the elemental composition.

4.3 Predicted Mass Spectrometry Data

| m/z Value | Ion | Rationale & Supporting Evidence |

| 177.0608 | [M+H]⁺ | The protonated molecular ion. The exact mass for C₉H₉N₂O₂⁺ is 177.0664. High-resolution MS can confirm this elemental composition. |

| 159 | [M+H - H₂O]⁺ | Loss of a water molecule is a common fragmentation pathway for carboxylic acids. |

| 132 | [M+H - COOH]⁺ | Loss of the entire carboxylic acid group (formyl radical) is a highly probable fragmentation, yielding the 2-methylbenzimidazole cation. |

UV-Visible Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the conjugated π-electron system of the benzimidazole core.

5.1 Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette.

-

Data Acquisition: Record the absorption spectrum from approximately 200 to 400 nm against a solvent blank.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

5.2 Predicted UV-Vis Data

| Predicted λ_max (nm) | Transition | Rationale & Supporting Evidence |

| ~270-280 nm | π → π | Benzimidazole derivatives typically show two or three characteristic absorption bands related to π → π transitions within the conjugated aromatic system.[9][12] |

| ~240-250 nm | π → π* | A second, often stronger, absorption band at a shorter wavelength is also characteristic of the benzimidazole chromophore.[9][12] |

Synergistic Data Interpretation: A Holistic Approach

The true power of this analytical workflow lies in the convergence of data. The molecular formula suggested by high-resolution MS is confirmed by the presence of all requisite functional groups in the FT-IR spectrum and the correct number and type of protons and carbons in the NMR spectra. The substitution pattern suggested by the coupling constants in the ¹H NMR spectrum must be consistent with the predicted chemical environments. Finally, the UV-Vis spectrum confirms the presence of the expected conjugated benzimidazole core. This multi-faceted approach provides an unassailable, comprehensive characterization of this compound.

References

-

Al-Adilee, K. J., & Kadhim, W. R. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136. [Link]

-

ResearchGate. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the. [Link]

-

Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

-

Al-Adilee, K. J. (2016). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 32(1), 469-476. [Link]

-

SpectraBase. 2-Methyl-1H-benzimidazole. [Link]

-

ResearchGate. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]

-

Al-Douh, M. H., Al-Mokhtar, M. A., Al-Zoubi, R. M., & Al-Majidi, S. M. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(19), 6539. [Link]

-

ResearchGate. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]

-

Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 637-646. [Link]

-

Zangade, S. B., et al. (2011). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 3(4), 309-314. [Link]

-

Wang, Y., et al. (2018). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 8(3), 1335-1343. [Link]

-

ResearchGate. (2021). Mass spectrum of benzimidazole-5-carboxylic acid, 2-methyl-1-phenyl. [Link]

-

Royal Society of Chemistry. (2018). Supplementary Information for "An efficient ruthenium-catalyzed synthesis of benzimidazoles from 2-aminoanilines and alcohols". [Link]

-

Şaş, F. N., Çifci, S., & Kurt, M. (2022). Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule. Sakarya University Journal of Science, 26(5), 1879-1891. [Link]

Sources

- 1. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking | MDPI [mdpi.com]

- 5. banglajol.info [banglajol.info]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

2-methyl-1H-benzimidazole-4-carboxylic acid CAS number and properties

An In-depth Technical Guide to 2-methyl-1H-benzimidazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 188106-94-7), a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzimidazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, valued for its wide spectrum of biological activities.[1] This document consolidates critical information regarding the physicochemical properties, spectroscopic profile, synthesis, and potential applications of this specific derivative. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule for its potential use as a synthetic intermediate or a lead compound in discovery programs.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, formed by the fusion of a benzene ring with an imidazole ring, is a privileged structure in drug discovery.[2] Its unique chemical nature allows it to engage in various biological interactions, including hydrogen bonding, metal chelation, and hydrophobic interactions.[] Consequently, benzimidazole derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects.[4][5] Compounds like omeprazole (a proton-pump inhibitor) and mebendazole (an anthelmintic agent) are prominent examples of successful drugs built upon this scaffold.[2]

The subject of this guide, this compound, incorporates two key functional groups onto this core: a methyl group at the 2-position and a carboxylic acid at the 4-position. These substitutions offer strategic vectors for modulating the molecule's physicochemical properties and for further chemical derivatization, making it a valuable building block in the synthesis of more complex and potentially bioactive compounds.[1][5]

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the successful application of any chemical compound. This section details the known properties and expected spectroscopic signatures of this compound.

Core Properties

The primary identifiers and physical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 188106-94-7 | [6] |

| Molecular Formula | C₉H₈N₂O₂ | [6] |

| Molecular Weight | 176.17 g/mol | |

| Synonyms | 2-methyl-1H-benzimidazole-7-carboxylic acid | |

| Purity | >97% (Typical commercial) | |

| Storage Temperature | 2-8°C | |

| InChI Key | LVUZVFVJPPDROZ-UHFFFAOYSA-N |

Note: The synonym "2-methyl-1H-benzimidazole-7-carboxylic acid" arises from different numbering conventions of the benzimidazole ring. For clarity, this guide will use the 4-carboxylic acid nomenclature.

Spectroscopic Analysis

-

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show:

-

A singlet for the methyl group (-CH₃) protons around δ 2.5 ppm.[7]

-

Aromatic protons on the benzene ring, appearing as a complex multiplet pattern between δ 7.2-7.8 ppm.

-

A broad singlet for the imidazole N-H proton, typically downfield (> δ 12 ppm).[9]

-

A very broad singlet for the carboxylic acid (-COOH) proton, also significantly downfield.

-

-

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum should reveal nine distinct carbon signals:

-

The methyl carbon (-CH₃) resonating upfield around δ 14 ppm.[9]

-

Multiple signals in the aromatic region (δ 110-145 ppm) for the six carbons of the benzene ring.

-

A signal for the C2 carbon of the imidazole ring around δ 152 ppm.[9]

-

A signal for the carboxylic acid carbonyl carbon (-COOH) appearing downfield (> δ 165 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to its functional groups:

-

A broad O-H stretch from the carboxylic acid, typically from 2500-3300 cm⁻¹.

-

A broad N-H stretch from the imidazole ring around 3400 cm⁻¹.[7]

-

A strong C=O stretch from the carboxylic acid carbonyl group around 1700 cm⁻¹.

-

C=N and C=C stretching vibrations within the aromatic system between 1450-1620 cm⁻¹.

-

-

Mass Spectrometry (MS): In Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 176.17 or 177.18, respectively, confirming the molecular weight.

Synthesis and Experimental Protocol

The synthesis of benzimidazoles is a well-established area of organic chemistry. The most common and direct route involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent, often under acidic conditions and with heat.[10][11]

Synthetic Pathway

The synthesis of this compound is achieved via the Phillips condensation reaction. This involves the reaction of 2,3-diaminobenzoic acid with acetic acid . The reaction proceeds through an initial acylation of one amino group, followed by an intramolecular cyclization and dehydration to form the stable benzimidazole ring.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for benzimidazole synthesis.[2][11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-diaminobenzoic acid (1 equivalent) and glacial acetic acid (1.5-2.0 equivalents).

-

Acid Catalyst: Add a suitable acid catalyst, such as 4N hydrochloric acid, to the mixture. The acid facilitates both the amidation and the subsequent cyclization.

-

Heating: Heat the reaction mixture to reflux (typically around 100-120 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

Neutralization and Isolation: Carefully neutralize the mixture with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to a pH of approximately 6-7. This will precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final, pure compound.

Applications in Research and Drug Development

While specific biological data for this compound is limited, its structure suggests significant potential as a versatile intermediate for creating novel therapeutic agents.

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the target enzyme. The benzimidazole scaffold can serve this function, and the carboxylic acid group provides a convenient handle for synthesizing amide libraries to explore structure-activity relationships (SAR).[12]

-

Antimicrobial Agents: The benzimidazole core is known for its antimicrobial properties.[10] The carboxylic acid moiety can be used to modulate solubility and cell permeability, potentially leading to derivatives with enhanced antibacterial or antifungal activity.

-

Antineoplastic Research: As a key building block, this compound is valuable in synthesizing more complex molecules for cancer research.[5] The functional groups allow for its integration into larger structures designed to target specific pathways involved in cell proliferation.

Safety and Handling

No specific material safety data sheet (MSDS) is available for this compound. However, based on data for structurally similar compounds like 1H-benzimidazole-5-carboxylic acid and other benzimidazole derivatives, the following GHS hazard classifications are likely applicable.[13]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

Conclusion

This compound is a valuable heterocyclic compound with significant potential for application in synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and strategically placed functional groups make it an attractive starting material for the development of novel compounds with diverse therapeutic possibilities. This guide provides the foundational knowledge necessary for researchers to handle, characterize, and utilize this compound in their scientific endeavors.

References

- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- Chegaev, K., et al. (2013). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Bioorganic & Medicinal Chemistry Letters, 23(10), 2899-2903.

- Al-Masoudi, W. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(3).

-

Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Retrieved from [Link]